[(4-Bromophenyl)methyl](hexan-2-yl)amine
Overview
Description
Scientific Research Applications
Organic Synthesis
The compound “(4-Bromophenyl)methylamine” can be used in organic synthesis. For instance, it can be used to synthesize novel compounds via a three-step protocol . The product’s structure can be assigned by HRMS, IR, 1H and 13C NMR experiments .
Antimicrobial Activity
Compounds similar to “(4-Bromophenyl)methylamine” have been synthesized and studied for their antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species . These compounds can potentially be used to combat antimicrobial drug resistance by pathogens .
Anticancer Activity
Some derivatives of “(4-Bromophenyl)methylamine” have been evaluated for their anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . These compounds could potentially be used to combat anticancer drug resistance by cancerous cells .
Drug Designing
Molecular docking studies can be carried out to study the binding mode of active compounds with receptors . This can help in the design of new drugs with improved efficacy and reduced side effects .
Pharmacokinetic Modulation
The compound “(4-Bromophenyl)methylamine” can potentially be used to modulate the pharmacokinetic properties of a drug substance . This can help in improving the bioavailability and efficacy of the drug .
Antibacterial Activity
Some derivatives of “(4-Bromophenyl)methylamine” have shown promising antibacterial activity . This can potentially be used in the development of new antibacterial drugs .
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]hexan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN/c1-3-4-5-11(2)15-10-12-6-8-13(14)9-7-12/h6-9,11,15H,3-5,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKQBOLFIPMGBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)NCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Bromophenyl)methyl](hexan-2-yl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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